Pinocembrin-7-O-D-glucoside
Description
Contextualization within Flavonoid Glycoside Research
Flavonoid glycosides are a widespread class of natural compounds found throughout the plant kingdom. They are characterized by a flavonoid aglycone (the non-sugar part) linked to one or more sugar molecules. This glycosylation significantly impacts the flavonoid's physical and chemical properties, such as its solubility, stability, and bioavailability.
Pinocembrin-7-O-D-glucoside belongs to the flavanone (B1672756) subclass of flavonoids. nih.gov The core structure, pinocembrin (B1678385), is a simple flavanone that, upon glycosylation at the 7-hydroxyl group with a D-glucose molecule, forms this compound. nih.gov This structural modification is crucial as it influences how the compound is absorbed and metabolized in biological systems. For instance, the glycoside form, this compound (PCBG), is converted to its aglycone form, pinocembrin, as it passes through the gastrointestinal tract, a process enhanced by intestinal bacteria. researchgate.net This conversion is a key area of study in understanding the bioactivity of flavonoid glycosides.
The study of flavonoid glycosides like this compound is integral to various fields, including natural product discovery, medicinal plant research, and drug discovery. naturalproducts.net Researchers are particularly interested in how the sugar moiety affects the parent flavonoid's biological activities.
Overview of Current Academic Investigations on this compound
Current research on this compound is multifaceted, encompassing its natural distribution, isolation from various plant species, and evaluation of its biological properties.
The compound has been identified in a range of plant species, highlighting its presence in diverse botanical families. It has been reported in plants such as Loranthus kaoi, Viscum articulatum, and Penthorum chinense. nih.govwoodrcboatproducts.complantaedb.com Notably, it has also been isolated from the stems of Elytranthe parasitica, a parasitic plant traditionally used in veterinary medicine. rasayanjournal.co.in The presence of this compound has also been noted in Artemisia dracunculus (tarragon). plantaedb.com
Recent studies have focused on the quantitative analysis and biological activities of extracts containing this compound. For example, a study on Penthorum chinense leaves compared the content of several phenolic compounds, including this compound, in extracts prepared with different solvents. woodrcboatproducts.com The research found that while the content of this compound did not differ significantly among organic solvent extracts, these were markedly higher than in water extracts. woodrcboatproducts.com This study also explored the antioxidant and pancreatic lipase (B570770) inhibitory activities of these extracts, finding significant positive correlations between these activities and the presence of 11 phenolic compounds, including this compound. woodrcboatproducts.com
Furthermore, investigations into the pharmacological potential of plants containing this compound are ongoing. Research on Elytranthe parasitica has not only isolated this compound but also explored the cytotoxic properties of the plant's extracts against cancer cell lines. rasayanjournal.co.inresearchgate.net Studies have indicated that pinocembrin, the aglycone of this compound, exhibits antioxidant and anti-inflammatory properties. researchgate.net The conversion of the glycoside to the more active aglycone in the gut is a critical aspect of these pharmacological investigations. researchgate.net
Below are interactive tables summarizing key data about this compound and its presence in various plant extracts.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H22O9 | nih.gov |
| Molecular Weight | 418.4 g/mol | nih.gov |
| IUPAC Name | (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | nih.gov |
| Synonyms | Pinocembroside, Pinocembrin-7-O-beta-D-glucopyranoside | nih.gov |
Table 2: Natural Sources and Associated Research Findings
| Plant Species | Part Used | Key Research Finding | Citation |
|---|---|---|---|
| Penthorum chinense | Leaves | Extracts showed antioxidant and pancreatic lipase inhibitory activity, positively correlated with this compound content. | woodrcboatproducts.com |
| Elytranthe parasitica | Stem | This compound was isolated; extracts showed moderate cytotoxicity against prostate and pancreatic cancer cell lines. | rasayanjournal.co.inresearchgate.net |
| Viscum articulatum | Not specified | Identified as a natural source of the compound. | nih.govplantaedb.com |
| Loranthus kaoi | Not specified | Reported to contain this compound. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFGFUBECSNTG-SFTVRKLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Pinocembrin 7 O D Glucoside
Identification and Characterization from Botanical Sources
The presence of Pinocembrin-7-O-D-glucoside has been confirmed in several plants through rigorous phytochemical investigations. These studies involve the extraction, isolation, and structural elucidation of the compound from its natural matrices.
Penthorum chinense Pursh as a Primary Source
Penthorum chinense Pursh, a plant used in traditional medicine, is a significant source of flavonoids, including this compound and its derivatives. nih.gov Research has led to the isolation of this compound along with other structurally related flavonoids from the whole plant. nih.gov
In one study, a novel flavonoid, pinocembrin-7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-beta-glucose, was isolated from P. chinense, alongside the known compound Pinocembrin-7-O-beta-glucoside. nih.gov Another investigation of the aerial parts of the plant yielded two new flavonoid glucosides, Alpinetin-7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucose and Pinocembrin-7-O-[4''-O-galloyl]-β-D-glucose, further establishing this plant as a rich source of pinocembrin (B1678385) derivatives. The structures of these compounds were determined using comprehensive spectroscopic analysis, including IR, HR-ESI-MS, 1H NMR, and 13C NMR. figshare.com
The following table summarizes the pinocembrin derivatives isolated from Penthorum chinense Pursh in the cited studies.
| Compound Name | Plant Part | Reference |
| Pinocembrin-7-O-beta-glucoside | Whole plant | nih.gov |
| Pinocembrin-7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-beta-glucose | Whole plant | nih.gov |
| Pinocembrin-7-O-[4''-O-galloyl]-β-D-glucose | Aerial parts | figshare.com |
| Alpinetin-7-O-[3''-O-galloyl-4'',6''-hexahydroxydiphenoyl]-β-D-glucose | Aerial parts | figshare.com |
Isolation from Viscum articulatum
Pinocembrin-7-O-β-D-glucopyranoside has been identified as a flavanone (B1672756) isolated from the dried whole plants of Viscum articulatum. medchemexpress.com This parasitic plant has been a subject of phytochemical research, leading to the isolation of various flavonoid glycosides. While some studies on related Viscum species, such as Viscum angulatum, have isolated more complex pinocembrin glycosides like pinocembrin 7-O-apiosyl(1-->5)apiosyl(1-->2)-beta-D-glucopyranoside, the presence of the basic this compound structure is a recurring theme in this genus. nih.gov
Presence and Isolation from Ficus hirta Vahl
The fruits of Ficus hirta Vahl have been identified as a source of Pinocembrin-7-O-β-d-glucoside. nih.gov A phytochemical investigation of the fruits led to the isolation of this flavonoid, which was found to be a major component of the ethanol (B145695) extract. nih.gov The structure of the isolated compound was elucidated through the analysis of its 1D and 2D NMR and HR-ESI-MS data. nih.gov This compound was reported for the first time from the genus Ficus. nih.gov Research has also highlighted the antifungal properties of Pinocembrin-7-O-β-d-glucoside isolated from this plant. nih.gov
Methodological Aspects of Isolation and Purification for Research
The isolation and purification of this compound from its natural sources for research purposes involve a series of well-established phytochemical techniques. These methods are designed to extract the compound from the plant matrix and then separate it from other co-extracted metabolites.
The general workflow for the isolation of this compound typically begins with the extraction of the dried and powdered plant material. This is often achieved using solvents such as ethanol or methanol (B129727), sometimes in combination with water. figshare.com For instance, the flavonoids from Penthorum chinense Pursh have been extracted using an optimized ethanol concentration. nih.gov
Following extraction, the crude extract is subjected to various chromatographic techniques for fractionation and purification. A common initial step is the use of macroporous resin chromatography, such as MCI column chromatography, to separate the extract into fractions with different polarities. informahealthcare.com
Further purification is typically achieved through repeated column chromatography on stationary phases like silica (B1680970) gel and reversed-phase C18 (RP-18) silica gel. vjs.ac.vn The separation is guided by eluting with a gradient of solvents, often a mixture of methanol and water, to isolate compounds based on their polarity. vjs.ac.vn Thin-layer chromatography (TLC) is frequently used to monitor the separation process and to identify fractions containing the target compound. vjs.ac.vn
The final step in the isolation process is the purification of the compound to a high degree of purity, often achieved through techniques like preparative high-performance liquid chromatography (prep-HPLC). The structural identity and purity of the isolated this compound are then confirmed using spectroscopic methods, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). figshare.com
The table below outlines the key methodological steps involved in the isolation and purification of this compound.
| Step | Description |
| Extraction | Dried plant material is extracted with a suitable solvent, commonly ethanol or methanol, to obtain a crude extract containing a mixture of phytochemicals. |
| Initial Fractionation | The crude extract is often subjected to column chromatography (e.g., MCI gel) to separate it into several fractions based on polarity. |
| Column Chromatography | Fractions containing the target compound are further purified using repeated column chromatography on stationary phases like silica gel and RP-18, with gradient elution. |
| Monitoring | Thin-layer chromatography (TLC) is used to analyze the fractions and guide the separation process. |
| Final Purification | Preparative high-performance liquid chromatography (prep-HPLC) may be used to obtain the pure compound. |
| Structure Elucidation | The chemical structure of the isolated compound is confirmed using spectroscopic techniques such as HR-ESI-MS and NMR (¹H and ¹³C). |
Biosynthesis and Bioconversion Pathways of Pinocembrin 7 O D Glucoside
Precursor Biosynthesis: Pathways Leading to Pinocembrin (B1678385) Aglycone
The journey to Pinocembrin-7-O-D-glucoside begins with the synthesis of its aglycone, pinocembrin. This process is a branch of the well-established flavonoid biosynthesis route.
General Flavonoid Biosynthesis via the Phenylpropanoid Pathway
Flavonoids are synthesized through the phenylpropanoid pathway, a major route for secondary metabolite production in plants. nih.gov This pathway utilizes the aromatic amino acid L-phenylalanine as its starting material. jmb.or.kr Phenylalanine is first converted into cinnamic acid, which then undergoes a series of enzymatic transformations to produce p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous phenolic compounds, including flavonoids. jmb.or.kr
Key Enzymatic Steps in Pinocembrin Formation
The specific branch leading to pinocembrin involves a series of precise enzymatic reactions that construct the characteristic flavanone (B1672756) backbone. jmb.or.kr The biosynthesis of pinocembrin from L-phenylalanine requires the action of three key enzymes. nih.gov
The enzymatic cascade begins with Phenylalanine Ammonia Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid. jmb.or.kracs.org This is the first committed step of the phenylpropanoid pathway. jmb.or.kr
Next, 4-Coumarate:CoA Ligase (4CL) activates cinnamic acid by ligating it with Coenzyme A to form cinnamoyl-CoA. jmb.or.kr This activation step is crucial for the subsequent condensation reaction.
The core of the flavanone structure is then assembled by Chalcone (B49325) Synthase (CHS) . This enzyme catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone, also known as chalconaringenin. jmb.or.krnih.gov
Finally, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone intermediate to form the flavanone (2S)-pinocembrin. nih.gov This isomerization reaction establishes the C-ring of the flavonoid skeleton.
Glucosylation Mechanism: Formation of this compound
Once the pinocembrin aglycone is formed, it can undergo various modifications, including glycosylation, which involves the attachment of sugar moieties. This process is critical for altering the solubility, stability, and biological activity of the flavonoid.
Role of Specific Glycosyltransferases (e.g., UDP-Glucose:Flavanone-7-O-Glucosyl-Transferase)
The attachment of a glucose molecule to the 7-hydroxyl group of pinocembrin is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to the flavonoid acceptor. The systematic name for the enzyme class responsible for this type of reaction is UDP-glucose:flavanone 7-O-beta-D-glucosyltransferase. wikipedia.org
Research has identified specific glycosyltransferases capable of this conversion. For instance, a recombinant O-glycosyltransferase from Tripterygium wilfordii, designated as TwUGT3, has been shown to accept pinocembrin as a substrate and produce pinocembrin 7-O-β-D-glucoside. acs.org While this demonstrates the enzymatic possibility, the specific UGTs responsible for the natural biosynthesis of this compound in various plant species are still an active area of investigation.
Engineered Biosynthesis and Production Optimization Strategies
The potential applications of pinocembrin and its derivatives have driven efforts to produce these compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. acs.orgmdpi.com This approach offers a sustainable and scalable alternative to extraction from natural sources.
Strategies for engineered biosynthesis focus on reconstructing the pinocembrin pathway in these microorganisms by introducing the necessary plant-derived genes (PAL, 4CL, CHS, and CHI). nih.gov A significant challenge in this process is ensuring an adequate supply of the precursor, malonyl-CoA, which is also essential for the host's own metabolic processes, such as fatty acid synthesis. acs.org
Several optimization strategies have been employed to enhance pinocembrin production titers. These include:
Increasing Malonyl-CoA Availability: Overexpression of acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA from acetyl-CoA, has been shown to boost pinocembrin yields. nih.govjmb.or.kr Another approach involves introducing a malonate assimilation pathway to provide an alternative route to malonyl-CoA. acs.org
Host Strain Engineering: Modifying the host's central metabolism to direct more carbon flux towards the L-phenylalanine precursor pool is another key strategy. mdpi.com
Fermentation Process Optimization: Adjusting cultivation conditions such as pH and media composition can significantly improve the final product yield. mdpi.com
Through these metabolic engineering efforts, researchers have achieved significant improvements in the microbial production of pinocembrin, paving the way for the potential biosynthesis of its glucosylated derivatives in engineered systems. acs.org
In Vitro Biological Activities and Underlying Molecular Mechanisms of Pinocembrin 7 O D Glucoside
Antifungal Research
Pinocembrin-7-O-D-glucoside, a flavonoid glycoside, has demonstrated significant antifungal properties against various plant pathogens. nih.gov Research has primarily centered on its efficacy against fungi that cause postharvest diseases in citrus fruits, such as blue mold. nih.govnih.gov
Inhibitory Effects on Phytopathogenic Fungi (e.g., Penicillium italicum)
Studies have established that this compound exerts a potent inhibitory effect on the fungus Penicillium italicum, the causative agent of blue mold in citrus. nih.govnih.gov The compound's efficacy has been quantified through various metrics, including the half-maximal effective concentration (EC50), minimum inhibitory concentration (MIC), and minimum fungicidal concentration (MFC). nih.gov Against P. italicum, the EC50 has been recorded at 0.08 g/L, the MIC at 0.2 g/L, and the MFC at 0.8 g/L. nih.govnih.govfao.org
The antifungal activity of this compound is not limited to P. italicum. It has also shown strong inhibitory effects against a range of other phytopathogenic fungi affecting citrus fruits. nih.gov The MIC and MFC values for several of these fungi fall within the range of 0.1 to 0.8 g/L. nih.gov
| Metric | Concentration (g/L) |
|---|---|
| Half Maximal Effective Concentration (EC50) | 0.08 |
| Minimum Inhibitory Concentration (MIC) | 0.2 |
| Minimum Fungicidal Concentration (MFC) | 0.8 |
Mechanistic Investigations of Antifungal Action
To understand the basis of its antifungal properties, researchers have investigated the specific mechanisms through which this compound acts on fungal cells. The primary mode of action appears to involve the disruption of the cell membrane and cell wall integrity. nih.govnih.gov
This compound demonstrates a prominent ability to inhibit the mycelial growth of P. italicum in a dose-dependent manner. nih.gov At the MIC value of 0.2 g/L, the compound was observed to completely inhibit the mycelial growth of the fungus after two days of incubation. nih.gov The MFC value of 0.8 g/L was required to achieve complete inhibition after six days. nih.gov These findings highlight the compound's significant fungistatic and fungicidal potential. nih.govresearchgate.net
The germination of fungal spores is a critical step in the infection process, and this compound has been shown to effectively disrupt this stage. nih.govresearchgate.net Its inhibitory effect on the spore germination of P. italicum increases with higher concentrations. nih.gov At a concentration of 0.05 g/L, the compound inhibited more than 50% of spore germination. nih.gov The inhibitory effect became more pronounced at higher concentrations, with less than 5% of spores germinating at 0.4 g/L and complete (100%) inhibition achieved at 0.8 g/L. nih.gov
| Concentration (g/L) | Inhibition Effect |
|---|---|
| 0.05 | > 50% inhibition |
| 0.4 | > 95% inhibition (< 5% germination) |
| 0.8 | 100% inhibition |
Microscopic examinations have provided visual evidence of the damage inflicted by this compound on fungal cells. nih.govnih.gov Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) revealed that untreated P. italicum mycelia appeared smooth, homogenous, and structurally sound. nih.gov In contrast, mycelia exposed to the compound showed significant and conspicuous alterations to their morphology and ultrastructure. nih.gov These changes included abnormal mycelial shapes, an increase in abnormal branches, and evidence of cell permeabilization. nih.govresearchgate.net
A key mechanism of action for this compound is the disruption of the fungal cell membrane. nih.govnih.govresearchgate.net Treatment with the compound leads to increased cell membrane permeability in P. italicum. nih.govnih.govfao.org This damage is confirmed by several indicators, including an increase in extracellular conductivity and the leakage of nucleic acids from the cell's interior into the surrounding medium. nih.gov Furthermore, this membrane disruption results in the outflow of essential intracellular components. nih.govnih.gov Studies have documented a decrease in the internal concentrations of soluble proteins, reducing sugars, and total lipids within the fungal mycelia following treatment. nih.govnih.govfao.org This loss of vital cellular materials is a direct consequence of the compromised cell membrane integrity. nih.govresearchgate.net
Disruption of Cell Wall Biosynthesis and Related Enzyme Activities (e.g., Chitin (B13524) and Glucanase)
This compound (P7G) has demonstrated significant antifungal activity by targeting the integrity of the fungal cell wall. nih.govfao.org Research on its effects against Penicillium italicum, the causative agent of blue mold in citrus, reveals that P7G treatment leads to a marked decline in the principal structural components of the fungal cell wall, namely chitin and glucan. nih.gov This reduction is not due to a direct inhibition of synthesis but rather an increase in the activity of related degrading enzymes. nih.govnih.gov
Specifically, P7G treatment was found to increase the activity of chitinase (B1577495) (CHI) and β-1,3-glucanase (β-Glu). nih.govresearchgate.net These enzymes are responsible for breaking down chitin and glucan, respectively. The elevated activity of these lytic enzymes suggests that P7G induces a process of cell wall degradation, compromising its structural integrity and leading to morphological damage. nih.govnih.gov Microscopic observations have confirmed this, showing that exposure to P7G causes the mycelia of P. italicum to exhibit abnormal morphology, including breakage, shrinking, and the decomposition of cell walls. researchgate.net This cell wall-targeting mechanism is a key aspect of the compound's antifungal action. nih.govfao.org
Below is a summary of the effects of this compound on fungal cell wall components and related enzyme activities.
| Parameter | Observation | Implication | Source(s) |
| Chitin Content | Marked decline in mycelia | Weakening of cell wall structure | nih.gov |
| Glucan Content | Marked decline in mycelia | Compromised cell wall integrity | nih.gov |
| Chitinase (CHI) Activity | Significantly increased | Enhanced degradation of chitin | nih.govresearchgate.net |
| β-1,3-glucanase (β-Glu) Activity | Significantly increased | Enhanced degradation of glucan | nih.govresearchgate.net |
Reduction of Intracellular Ergosterol (B1671047) Content
In addition to disrupting the cell wall, this compound also targets the fungal cell membrane, primarily by affecting its ergosterol content. researchgate.net Ergosterol is a vital sterol component in the cell membranes of fungi, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. researchgate.net
Antioxidant Research
Influence on Lipid Peroxidation Processes
The role of this compound in lipid peroxidation is complex. Some findings indicate that the compound, also known as Pinocembrin-7-O-β-D-glucopyranoside, is a flavanone (B1672756) that enhances lipid peroxidation. medchemexpress.com However, its aglycone, pinocembrin (B1678385), has been shown to inhibit lipid peroxidation in other contexts, such as in models of chemical-induced liver injury. mdpi.comnih.gov This suggests that the effect on lipid peroxidation may be highly dependent on the specific chemical form (glycoside vs. aglycone) and the biological environment.
Aglycone (Pinocembrin) Related Antioxidant Mechanisms (e.g., Radical Scavenging, Metal Ion Chelation, Biomolecule Repair)
The aglycone form, pinocembrin, is recognized for its multifaceted antioxidant properties. mdpi.comnih.govnih.gov Its mechanisms of action are diverse and include direct radical scavenging, chelation of transition metals, and the repair of damaged biomolecules. acs.orgnih.govacs.orgnih.govresearchgate.net
The primary antioxidant activity, or type I activity, involves quenching free radicals through several processes: acs.org
Formal Hydrogen Atom Transfer (f-HAT): Direct donation of a hydrogen atom to a radical. acs.org
Single-Electron Transfer (SET): Donation of an electron to a radical species. acs.org
Radical Adduct Formation (RAF): Forming a stable adduct with a radical to reduce its reactivity. acs.org
Beyond direct scavenging, pinocembrin exhibits type II antioxidant activity through the chelation of transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺). acs.orgnih.gov By binding to these metals, pinocembrin impedes their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. acs.orgnih.gov
Furthermore, theoretical and experimental studies have shown that pinocembrin is effective in repairing oxidatively damaged biological compounds, thereby restoring their original function. nih.govacs.orgnih.govresearchgate.net Pinocembrin also exerts its antioxidant effects by reducing levels of reactive oxygen species (ROS) and nitric oxide (NO) while increasing the content of the endogenous antioxidant glutathione. mdpi.com
Hepatoprotective Research (Mechanistic Insights)
Activation of SIRT1/AMPK Signaling Pathways
Pinocembrin-7-O-β-D-glucoside (PCBG) has demonstrated significant hepatoprotective effects, particularly in the context of hepatic steatosis. nih.gov The underlying mechanism for this protection involves the activation of the Sirtuin 1 (SIRT1)/AMP-activated protein kinase (AMPK) signaling pathway. nih.gov This pathway is a critical regulator of cellular energy homeostasis and lipid metabolism. nih.gov
Research using a free fatty acid-induced model of hepatic steatosis in HepG2 cells showed that PCBG could ameliorate lipid accumulation. nih.gov Molecular docking and cellular studies revealed that this effect is linked to the regulation of the SIRT1/AMPK pathway. nih.gov SIRT1 and AMPK are known to regulate each other and share common downstream targets involved in mitochondrial biogenesis and fatty acid synthesis. nih.gov By activating this pathway, this compound helps to prevent the excessive lipid buildup characteristic of steatosis. nih.gov The aglycone, pinocembrin, has also been reported to ameliorate hepatocyte dysfunction through SIRT1-mediated signaling, further supporting the role of this pathway in the hepatoprotective effects of these compounds. nih.govresearchgate.net
| Pathway Component | Role in Hepatoprotection | Effect of this compound | Source(s) |
| SIRT1 | Regulates lipid metabolism and mitochondrial function. | Activation | nih.gov |
| AMPK | Senses cellular energy status; regulates fatty-acid synthesis and oxidation. | Activation | nih.gov |
Other Emerging In Vitro Biological Activities
Recent in vitro research has identified several other biological activities of this compound, primarily focusing on its anti-inflammatory effects and its role in lipid peroxidation.
One of the notable activities is its anti-inflammatory potential. In a study utilizing mouse macrophage cells (RAW264.7), this compound was shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). Nitric oxide is a key signaling molecule in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory activity. The compound demonstrated this inhibitory effect with a half-maximal inhibitory concentration (IC50) of 19.2 μM.
Additionally, this compound has been described as a flavanone that enhances lipid peroxidation. This activity is noteworthy as flavonoids are often characterized by their antioxidant properties, which typically counteract lipid peroxidation. The pro-oxidant effect in certain contexts suggests a complex mechanism of action that may differ from its parent compound, pinocembrin, which is generally considered an antioxidant. Further research is needed to elucidate the specific molecular pathways through which this compound enhances lipid peroxidation and the potential biological implications of this activity.
Interactive Data Table: Emerging In Vitro Activities
| Activity | Cell Line | Assay | Result (IC50) |
| Anti-inflammatory | RAW264.7 (Mouse Macrophage) | Inhibition of LPS-induced nitric oxide production | 19.2 μM |
| Lipid Metabolism | Not Applicable | Chemical Property Description | Enhances lipid peroxidation |
In Vivo Studies and Mechanistic Elucidation of Pinocembrin 7 O D Glucoside Non Clinical Models
Antifungal Efficacy in Postharvest Agricultural Applications
Pinocembrin-7-O-D-glucoside (P7G) has been investigated as a natural antifungal agent for the control of postharvest fungal diseases in citrus fruits. researchgate.net Research demonstrates its potential as an alternative to synthetic fungicides, which are facing restrictions due to health and environmental concerns. frontiersin.org
In vivo studies have confirmed the efficacy of this compound in controlling blue mold, a significant postharvest disease in citrus caused by the pathogen Penicillium italicum. nih.govnih.gov Treatment with P7G has been shown to significantly reduce the symptoms and development of blue mold in artificially inoculated 'Newhall' navel oranges. nih.govnih.gov The compound exhibits a strong inhibitory effect on the mycelial growth of the fungus. mdpi.com
The mechanism of action involves damaging the fungal cell structure. nih.gov P7G treatment leads to increased cell membrane permeability and the destruction of the cell wall in P. italicum. nih.govnih.gov This is evidenced by microscopic observations showing abnormal mycelial morphology and cell permeabilization. researchgate.net Furthermore, the compound disrupts energy homeostasis within the pathogen, contributing to its antifungal effect. mdpi.com The antifungal activity of P7G against several citrus postharvest pathogenic fungi has been quantified, as detailed in the table below.
| Fungal Pathogen | Minimal Inhibitory Concentration (MIC) (g/L) | Minimum Fungicidal Concentration (MFC) (g/L) |
| Penicillium italicum | 0.2 | 0.8 |
| Penicillium digitatum | 0.2 | 0.8 |
| Alternaria citri | 0.1 | 0.4 |
| Colletotrichum gloeosporioides | 0.4 | >0.8 |
| Diaporthe citri | 0.8 | >0.8 |
| Geotrichum citri-aurantii | 0.2 | 0.4 |
| Data sourced from Chen et al., 2020. nih.gov |
Metabolism and Biotransformation of this compound in Animal Models (e.g., Rats)
Pharmacokinetic studies in rat models have been conducted to understand the absorption, metabolism, and biotransformation of this compound following administration.
Following oral administration in rats, this compound is absorbed, though its absolute oral bioavailability is very low, estimated to be 0.95%. nih.gov Pharmacokinetic analysis shows a moderately rapid absorption pattern. nih.gov After intravenous administration, the parent compound, this compound, is the main form found in the plasma. researchgate.netnih.gov In contrast, after oral administration, the plasma concentration of its metabolite, Pinocembrin (B1678385), is approximately four times higher than that of the parent glucoside, indicating extensive metabolism. researchgate.netnih.gov
The table below summarizes key pharmacokinetic parameters in rats after a single oral administration.
| Parameter | This compound (PCBG) | Pinocembrin (PCB) |
| Cmax (ng/mL) | 109.0 | 234.4 |
| Tmax (h) | 0.15 - 0.23 | 0.15 - 0.23 |
| t1/2 (h) | 2.5 ± 0.0 | 3.1 ± 1.2 |
| AUC0–t (h·ng/mL) | 137.6 | 517.9 |
| Data sourced from Guo et al., 2016. nih.gov |
A significant biotransformation event for orally administered this compound is the enzymatic hydrolysis to its aglycone form, Pinocembrin. researchgate.net This conversion happens rapidly and extensively within the digestive system. researchgate.netnih.gov In vitro incubation of the compound in gastrointestinal contents confirmed that it is quickly converted to Pinocembrin. nih.govresearchgate.net This suggests that the intestinal flora and enzymes in the digestive tract play a crucial role in this hydrolysis, leading to the observation that Pinocembrin is the predominant form detected in plasma after oral intake. researchgate.netnih.gov
Following its conversion to Pinocembrin, the compound undergoes further phase II metabolism. nih.gov A comprehensive analysis of metabolites in rat plasma, urine, bile, and feces after oral administration of this compound identified a total of 111 metabolites. nih.gov The primary metabolic pathways identified for the aglycone Pinocembrin include hydroxylation, sulfation, and glucuronidation. nih.gov These processes attach more polar groups to the molecule, facilitating its excretion from the body. nih.gov The resulting sulfated and glucuronidated conjugates are major metabolites found in biological samples. nih.gov Excretion studies show that the compound and its metabolites are mainly excreted through feces. nih.gov
Excretion Patterns and Routes
In non-clinical studies involving rat models, the excretion of this compound is characterized by its elimination primarily through the feces, following significant metabolic transformation within the body. nih.gov After oral administration, this compound is largely converted to its aglycone, pinocembrin, in the digestive system. researchgate.netnih.gov Consequently, excretion studies quantify both the parent compound and its major metabolite, pinocembrin, in various biological matrices.
Research aimed at elucidating the excretion pathways has provided quantitative data on the cumulative excretion of both this compound and pinocembrin in urine, bile, and feces. nih.gov These findings indicate that fecal excretion is the principal route of elimination for this compound. nih.gov
A study involving the intragastric administration of this compound to rats systematically collected urine, bile, and feces to quantify the excretion of the parent compound and its metabolite, pinocembrin. The cumulative excretion rates revealed that a combined total of 23.1% of the administered dose was recovered as either this compound or pinocembrin within the collection period. nih.gov The majority of this excretion occurred via the feces, which accounted for 18.4% of the dose. nih.gov In contrast, urinary excretion represented a smaller fraction of the total elimination. nih.gov
Further analysis after enzymatic treatment with β-glucuronidase/sulfatase was performed on urine and bile samples to account for conjugated metabolites of pinocembrin. This hydrolysis revealed an increase in the detectable amount of pinocembrin, indicating that a portion of the compound is excreted as glucuronidated or sulfated conjugates. nih.gov
The detailed findings on the cumulative excretion rates are presented in the tables below.
Excretion of this compound and Pinocembrin
| Excretion Route | Analyte | Cumulative Excretion Rate (%) |
| Urine | This compound & Pinocembrin | 4.5 ± 2.4 |
| Bile | This compound & Pinocembrin | 0.2 ± 0.1 |
| Feces | This compound & Pinocembrin | 18.4 ± 10.5 |
Data from a study in rats following oral administration. nih.gov
Excretion of Pinocembrin after Hydrolysis
| Excretion Route | Analyte | Excretion Rate after Hydrolysis (%) |
| Urine | Pinocembrin | 5.7 ± 2.8 |
| Bile | Pinocembrin | 8.9 ± 4.2 |
Data reflects the amount of pinocembrin after treatment of samples with β-glucuronidase/sulfatase. nih.gov
These studies collectively demonstrate that after oral administration, this compound is substantially metabolized, and both the parent compound and its metabolites, particularly pinocembrin and its conjugates, are predominantly eliminated from the body through the fecal route, with a lesser contribution from renal and biliary excretion. nih.gov
Advanced Analytical Methodologies for Pinocembrin 7 O D Glucoside Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods coupled with mass spectrometry are indispensable for separating Pinocembrin-7-O-D-glucoside from complex biological matrices and accurately measuring its concentration and that of its metabolites.
A sensitive and precise Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the concurrent quantification of this compound (PCBG) and its primary metabolite, pinocembrin (B1678385) (PCB), in biological samples such as rat plasma. nih.govresearchgate.net This technique is crucial for pharmacokinetic studies, revealing how the compound is absorbed, distributed, metabolized, and excreted. nih.gov
In these analyses, mass spectrometry is typically performed using an electrospray ionization (ESI) source in negative ion mode, as the phenolic hydroxyl groups in PCBG and PCB are readily deprotonated. nih.gov The data is acquired in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
Research has shown that following oral administration, PCBG is extensively metabolized. The plasma concentration of the aglycone metabolite, pinocembrin, was found to be approximately four times higher than that of the parent compound, PCBG. nih.gov This suggests that a significant portion of PCBG is converted to pinocembrin in the digestive system. nih.govresearchgate.net This biotransformation is a key finding, indicating that pinocembrin may be the primary active ingredient responsible for the biological effects observed after oral intake of PCBG. nih.gov The UPLC-MS/MS method was successfully applied to a pharmacokinetic study in rats, yielding the parameters detailed in the table below. nih.gov
Table 1: Pharmacokinetic Parameters of this compound (PCBG) and Pinocembrin (PCB) in Rats After Oral Administration
| Parameter | PCBG | PCB |
|---|---|---|
| Cmax (ng/mL) | 109.0 | 234.4 |
| t1/2 (h) | 5.0 ± 2.2 | 2.1 ± 0.7 |
| AUC0–t (h·ng/mL) | 2815.8 | 686.1 |
Data sourced from a study involving oral administration of 50 mg/kg PCBG to rats. nih.gov
For a more comprehensive and exploratory analysis of metabolism, Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive-MS/MS) is employed. researchgate.netnih.gov This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with an error of less than 1 ppm, which is critical for the confident identification of unknown metabolites. nih.gov
This methodology has been successfully used to perform a qualitative analysis of PCBG metabolites in various biological matrices from rats, including plasma, urine, bile, and feces. nih.gov In one study, a total of 111 metabolites were detected and tentatively identified. nih.gov The metabolic transformations observed included hydroxylation, sulfation, and glucuronidation, demonstrating the extensive biotransformation of the parent compound in vivo. nih.gov The high resolving power of the Q-Exactive Orbitrap analyzer (up to 70,000 for full scan experiments) allows for the separation of ions with very similar mass-to-charge ratios, enabling the characterization of a wide array of metabolic products in complex samples. nih.govsemanticscholar.org This powerful analytical approach provides a detailed metabolic profile, which is essential for understanding the compound's mechanism of action and its complete fate within a biological system. researchgate.net
Table 2: Summary of Metabolite Profiling of this compound in Rats
| Analytical Technique | Biological Matrix | Number of Metabolites Identified | Types of Metabolic Reactions |
|---|---|---|---|
| UHPLC-Q-Exactive-MS/MS | Plasma, Urine, Bile, Feces | 111 | Hydroxylation, Sulfation, Glucuronidation |
Data from a comprehensive study on the metabolism of PCBG in rats. nih.gov
Spectroscopic Characterization Methods in Research (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
The definitive identification and structural elucidation of this compound, whether isolated from a natural source or synthesized, requires the use of advanced spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) , as described in the UHPLC-Q-Exactive-MS/MS section, is fundamental for determining the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows researchers to deduce a unique chemical formula, which is a critical first step in structure determination. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation of the molecular structure. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, scientists can map out the carbon-hydrogen framework of the molecule. This allows for the unambiguous assignment of all protons and carbons, confirming the structure of the pinocembrin flavonoid core, the identity and conformation of the sugar moiety (D-glucoside), and, crucially, the specific attachment point of the sugar to the flavonoid at the 7-position oxygen. researchgate.net The combination of HRMS and comprehensive NMR analysis provides unequivocal proof of the structure of this compound. researchgate.net
Structural Modification and Derivatization Research of Pinocembrin 7 O D Glucoside
Synthetic Chemistry Approaches to Pinocembrin (B1678385) and its Glycosides
The synthesis of pinocembrin, the aglycone of Pinocembrin-7-O-D-glucoside, can be achieved through both chemical and biological methods. mdpi.com While chemical synthesis is possible, biosynthesis is often highlighted for its potential for high yields and lower production costs. mdpi.com
Biosynthesis: Microbial biosynthesis has emerged as a promising alternative to extraction from natural sources, which can be costly and result in low yields. mdpi.com Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been successfully used to produce pinocembrin. nih.govnih.gov The typical biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. mdpi.com This is followed by the action of several enzymes, including 4-coumarate:CoA ligase (4CL) and chalcone (B49325) synthase (CHS), which utilizes malonyl-CoA to form a chalcone intermediate. mdpi.comkoreascience.kr Finally, chalcone isomerase (CHI) catalyzes the cyclization to form pinocembrin. nih.gov Researchers have optimized these microbial systems by increasing the supply of precursors like malonyl-CoA and phenylalanine to achieve significantly higher production yields. nih.govnih.govnih.gov
Glycoside Formation: The synthesis of the glycoside itself, this compound, involves the attachment of a glucose molecule to the 7-hydroxyl group of the pinocembrin scaffold. This glycosylation step can be accomplished using biocatalysis. For instance, the application of the Absidia genus as a biocatalyst has been shown to result in the formation of glucosides, with the sugar molecule being attached at the C7 position of the flavonoid skeleton. researchgate.net In nature, this compound is one of the major flavonoids isolated from the medicinal plant Penthorum chinense Pursh. nih.gov
Investigation of Structure-Activity Relationships (SAR) Related to Glycosylation and other Modifications
The biological activity of pinocembrin and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate the molecular features responsible for their pharmacological effects.
For the pinocembrin aglycone, several structural features are considered crucial for its activity. The 5,7-dihydroxy arrangement on the A-ring is favorable for anti-glycation activity. researchgate.net Conversely, the introduction of a methoxy (B1213986) group on the A-ring has been shown to decrease its potency in trapping methylglyoxal, a precursor to advanced glycation end-products. mdpi.com The C4 carbonyl and C5 hydroxyl groups also form a key scaffold for chelating metal ions, which is relevant to its antioxidant activity. nih.govacs.org
Glycosylation, the attachment of a sugar moiety, significantly impacts the molecule's properties. The presence of the glucose unit at the 7-position in this compound alters its polarity, solubility, and interaction with biological targets compared to the pinocembrin aglycone.
Key findings related to the glycosylation of pinocembrin include:
Pro-drug Activity: Pharmacokinetic studies in rats have shown that after oral administration, this compound is largely converted to its aglycone, pinocembrin. nih.govresearchgate.net This biotransformation occurs rapidly in the gastrointestinal tract, suggesting that the glycoside may act as a pro-drug, releasing the more readily absorbed aglycone which could then be the primary active ingredient in the body. nih.govresearchgate.net
Intrinsic Activity of the Glycoside: Despite its role as a potential pro-drug, this compound possesses its own distinct biological properties. Research has demonstrated that it has significant antifungal activity against Penicillium italicum, the pathogen that causes blue mold in citrus fruits. researchgate.netnih.gov This suggests that the glycoside form itself is active and that glycosylation is a key structural feature for this specific antifungal effect. nih.gov
General Flavonoid SAR: Broader studies on flavonoids indicate that for some activities, such as α-glucosidase inhibition, the presence of hydroxyl groups and specific bonds are critical. researchgate.net For anthocyanidins, another class of flavonoids, their glucosides have been found to have higher activities than their corresponding rutinosides, underscoring the specific role the type of sugar can play in biological function. researchgate.net
Strategies for Enhancing Biological Properties via Chemical Derivatization
Chemical derivatization of the pinocembrin scaffold is a key strategy for developing new compounds with improved or novel biological activities. Pinocembrin itself is often considered a chemical template for the design and synthesis of new therapeutic agents. nih.govsemanticscholar.org
Glycosylation as a Derivatization Strategy: As discussed, the addition of a glucose moiety at the 7-position is a form of derivatization that confers potent antifungal properties. This compound was found to inhibit the mycelial growth of P. italicum by damaging the cell membrane and wall structure. researchgate.netnih.gov This demonstrates how glycosylation can be used to introduce a specific biological function that may be less prominent in the parent aglycone.
Derivatization with Amino Acids: Another strategy involves the synthesis of novel pinocembrin derivatives by linking them with amino acids. In one study, eight different pinocembrin-amino acid derivatives were synthesized and evaluated for their anti-aging effects using a C. elegans model. nih.gov This approach aims to combine the properties of the flavonoid with those of amino acids to create hybrid molecules with enhanced biological effects. nih.gov
O-methylation and Other Modifications: The biosynthesis of pinocembrin derivatives within engineered microbes allows for the creation of a variety of modified flavonoids. For example, O-methylation of pinocembrin at the C-7 position by a 7-O-methyltransferase (7-OMT) produces pinostrobin (B192119). nih.gov Pinostrobin is a flavanone (B1672756) with its own distinct antioxidant, anti-inflammatory, and anticancer properties. nih.gov Similarly, engineered biosynthetic pathways can be used to produce other derivatives like pinobanksin (B127045) (a flavanonol) and galangin (B1674397) (a flavonol), expanding the range of pharmacological activities derived from the initial pinocembrin scaffold. nih.gov
Future Research Trajectories and Academic Perspectives on Pinocembrin 7 O D Glucoside
In-depth Elucidation of Undiscovered Molecular Targets and Cellular Signaling Pathways
While the molecular interactions of pinocembrin (B1678385) are partially understood, the specific targets of Pinocembrin-7-O-D-glucoside remain largely unexplored. It is known that after oral administration, PCBG is largely converted to its aglycone, pinocembrin. researchgate.net However, the intact glycoside may have its own distinct molecular targets before this conversion, or in tissues where it remains unmodified.
Future research must focus on identifying these unique interactions. Studies have shown that pinocembrin can modulate pathways such as MAPK/ERK and PI3K/Akt. nih.gov More specifically for the glucoside, research indicates that PCBG and its metabolite pinocembrin can bind to and activate Retinoid X receptor-alpha (RXRA) and Farnesoid X receptor (FXR), which are crucial nuclear receptors in lipid and bile acid metabolism. researchgate.net This discovery opens a promising avenue for investigating PCBG's role in metabolic diseases.
Prospective research should employ advanced techniques to uncover novel targets. Affinity chromatography using PCBG as bait, followed by mass spectrometry, could identify interacting proteins. Computational approaches, such as molecular docking and virtual screening, can predict binding affinities to a wide array of protein targets, guiding experimental validation. acs.org A crucial goal is to differentiate the signaling pathways modulated by the glycoside from those affected by its aglycone, which would clarify whether PCBG acts as a prodrug, a distinct bioactive molecule, or both. nih.gov
| Research Area | Methodology | Potential Targets/Pathways | Scientific Rationale |
| Target Identification | Affinity Chromatography-Mass Spectrometry | Novel binding proteins, membrane transporters | To identify proteins that interact specifically with the intact glycoside. |
| Pathway Analysis | Kinase inhibitor screening, Western Blotting | PI3K/Akt, MAPK/ERK, NF-κB nih.govnih.gov | To confirm if PCBG modulates the same pathways as its aglycone or has unique effects. |
| Nuclear Receptor Activity | Luciferase Reporter Assays, qRT-PCR | FXR, RXRA, PPARs | To expand on findings that PCBG activates FXR/RXRA and explore other metabolic receptors. researchgate.net |
| Computational Prediction | Molecular Docking, In Silico Screening | Enzymes, ion channels, GPCRs | To virtually screen large libraries of biological targets and prioritize experimental validation. |
Comprehensive Omics-based Investigations (e.g., Proteomics, Metabolomics, Transcriptomics)
To build a holistic understanding of PCBG's biological effects, multi-omics approaches are indispensable. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells and organisms.
Proteomics: Proteomic studies can reveal changes in protein expression and post-translational modifications following PCBG treatment. For instance, research on pinocembrin's antifungal mechanism involved iTRAQ-based proteomics to identify differentially expressed proteins in fungal mitochondria. A similar approach for PCBG could uncover its precise mechanism of action in various contexts.
Metabolomics: Studies have already used UHPLC/MS to identify the metabolites of PCBG in rats, confirming its conversion to pinocembrin. researchgate.net Future metabolomics research should investigate the broader impact of PCBG on the cellular metabolome. By analyzing changes in endogenous metabolites in response to PCBG, researchers can map its influence on metabolic pathways, which is particularly relevant given its interaction with metabolic receptors like FXR. researchgate.net
Transcriptomics: Transcriptomic analysis, using techniques like RNA-sequencing, will be crucial to understand how PCBG modulates gene expression. This can validate targets identified through proteomics and provide insights into the upstream signaling events. For example, transcriptomics could determine whether the observed changes in FXR/RXRA protein levels are due to transcriptional regulation. researchgate.net
| Omics Approach | Proposed Model System | Key Research Question | Potential Outcome |
| Proteomics | HepG2 cells (liver model), SH-SY5Y cells (neuron model) | How does PCBG alter the cellular proteome and signaling phosphoproteome? | Identification of regulated proteins and pathways, revealing mechanisms of hepatoprotection or neuroprotection. |
| Metabolomics | In vivo rodent models, 3D liver organoids | What is the global impact of PCBG on endogenous metabolic pathways? | Mapping of PCBG's influence on lipid, glucose, and bile acid metabolism. |
| Transcriptomics | Fungal cells (P. italicum), Plant cells | How does PCBG alter gene expression to exert its antifungal or biological effects? | Elucidation of the genetic basis for PCBG's antifungal activity and its role in plant biology. |
Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies
Moving beyond conventional 2D cell cultures is essential for more accurately predicting the in vivo effects of PCBG. The development and application of advanced research models will provide deeper mechanistic insights.
Current in vitro studies have utilized models like rat plasma, liver microsomes, and hepatocytes to study PCBG's biotransformation. researchgate.net Future research should incorporate more complex systems:
3D Organoids: Liver, intestinal, and even brain organoids can offer a more physiologically relevant environment to study the absorption, metabolism, and efficacy of PCBG. These models better replicate the tissue architecture and cell-cell interactions of native organs.
Organs-on-a-Chip: Microfluidic devices that simulate human organ functions can be used to study the pharmacokinetics and pharmacodynamics of PCBG in a multi-organ context, providing valuable data before moving to in vivo trials.
Gene-Editing Models: The use of CRISPR-Cas9 technology to create knockout or knock-in cell lines for specific targets (e.g., FXR-null cell lines) will be instrumental in definitively validating the molecular mechanisms of action of PCBG.
Exploration of Synergistic Effects with Other Phytochemicals or Research Compounds
The therapeutic potential of natural compounds can often be enhanced through synergistic interactions. researchgate.net As plants produce a complex mixture of phytochemicals, PCBG likely acts in concert with other compounds in its natural sources. mdpi.com
Research on pinocembrin has already shown synergistic cytotoxic effects when combined with pinostrobin (B192119) and pinobanksin (B127045) on breast cancer cells. Another study noted that a fraction containing pinocembrin, chrysin (B1683763), and tiliroside (B191647) had greater effects than chrysin alone. researchgate.net These findings strongly support the investigation of PCBG in combination therapies.
Future studies should systematically screen for synergistic interactions between PCBG and other phytochemicals, particularly those found in Ficus hirta or Penthorum chinense. researchgate.netnih.gov Furthermore, combining PCBG with conventional pharmaceuticals could be a promising strategy to increase therapeutic efficacy or reduce unwanted side effects. For example, its antifungal properties could be combined with commercial fungicides to lower the required dosage and combat resistance. nih.gov
Novel Applications in Agro-Food Science and Plant Biology Research
One of the most promising and immediate applications for this compound is in the agro-food sector. Recent studies have highlighted its potent antifungal activity against Penicillium italicum, the pathogen responsible for blue mold in citrus fruits. nih.govresearchgate.netfao.org
Research has demonstrated that PCBG effectively inhibits mycelial growth and reduces the symptoms of blue mold on navel oranges in vivo. nih.govresearchgate.net The mechanism appears to involve the disruption of the fungal cell membrane and interference with its energy metabolism. researchgate.net This positions PCBG as a viable natural alternative to synthetic postharvest fungicides.
Future research in this area should broaden the scope of investigation:
Expanded Antifungal Spectrum: Testing the efficacy of PCBG against a wider range of plant pathogenic fungi and bacteria that affect other important crops.
Food Preservation: Exploring the potential of PCBG as a natural preservative in various food products to extend shelf life and prevent microbial spoilage.
Plant Biology: Investigating the endogenous role of PCBG in the plants that produce it. Does it function as a phytoalexin (produced in response to stress) or a phytoanticipin (constitutively present for defense)? Understanding its role in plant physiology could lead to new strategies for enhancing crop resilience.
| Pathogen | Host | PCBG Activity (in vitro) | Reference |
| Penicillium italicum | Citrus | MIC: 0.2 g/L; MFC: 0.8 g/L | nih.gov |
| Penicillium digitatum | Citrus | MIC: 0.2 g/L; MFC: 0.4 g/L | nih.gov |
| Alternaria citri | Citrus | MIC: 0.1 g/L; MFC: 0.2 g/L | nih.gov |
| Geotrichum citri-aurantii | Citrus | MIC: 0.4 g/L; MFC: 0.8 g/L | nih.gov |
| Colletotrichum gloeosporioides | Citrus | MIC: 0.2 g/L; MFC: 0.4 g/L | nih.gov |
| Diaporthe citri | Citrus | MIC: 0.4 g/L; MFC: 0.8 g/L | nih.gov |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
